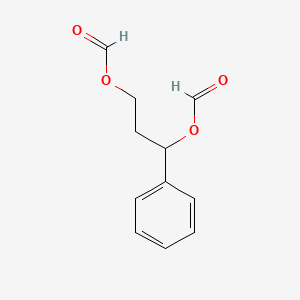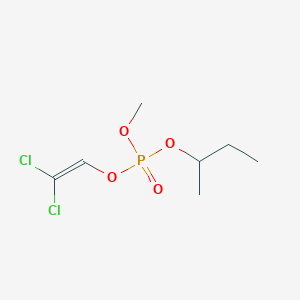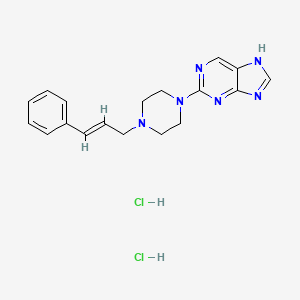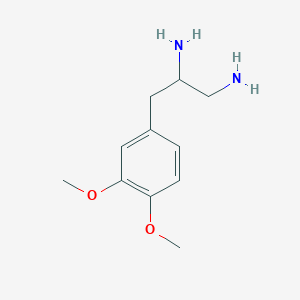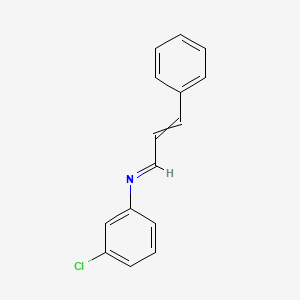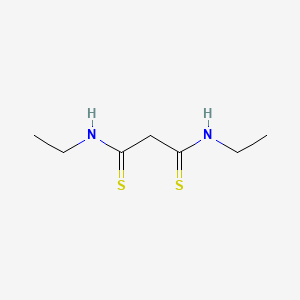
Butyl 2-methylprop-2-enoate;4-ethyl-2-methylideneoctanoic acid;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Butyl 2-methylprop-2-enoate; 4-ethyl-2-methylideneoctanoic acid; 2-hydroxyethyl prop-2-enoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid” is a complex mixture of various esters and acids. These compounds are often used in various industrial applications due to their unique chemical properties. They are known for their roles in polymer production, coatings, adhesives, and other chemical manufacturing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves esterification and polymerization reactions. For example, butyl 2-methylprop-2-enoate can be synthesized through the esterification of butanol with methacrylic acid under acidic conditions. Similarly, methyl 2-methylprop-2-enoate is produced by reacting methanol with methacrylic acid.
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert these esters into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or acids depending on the nucleophile used.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in polymerization reactions to create various polymers and copolymers.
Biology: Utilized in the synthesis of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: Used in the production of coatings, adhesives, and sealants due to their excellent film-forming properties.
Mécanisme D'action
The mechanism of action of these compounds varies depending on their application. In polymerization reactions, they act as monomers that undergo radical or ionic polymerization to form long-chain polymers. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-methylprop-2-enoate
- Propyl 2-methylprop-2-enoate
- Butyl acrylate
Uniqueness
The unique combination of functional groups in these compounds provides distinct chemical properties that are not found in similar compounds. For example, the presence of both ester and acid groups allows for versatile reactivity and application in various chemical processes.
Propriétés
Formule moléculaire |
C32H54O11 |
|---|---|
Poids moléculaire |
614.8 g/mol |
Nom IUPAC |
butyl 2-methylprop-2-enoate;4-ethyl-2-methylideneoctanoic acid;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C8H14O2.C5H8O3.C5H8O2.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-4-5-6-10-8(9)7(2)3;1-2-5(7)8-4-3-6;1-4(2)5(6)7-3;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);2,4-6H2,1,3H3;2,6H,1,3-4H2;1H2,2-3H3;2H,1H2,(H,4,5) |
Clé InChI |
YBMJWOUVXCORDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(=C)C(=O)O.CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.C=CC(=O)O.C=CC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


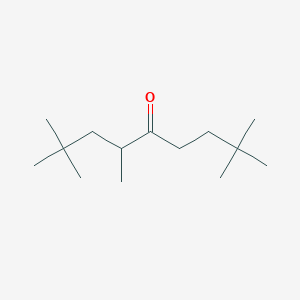
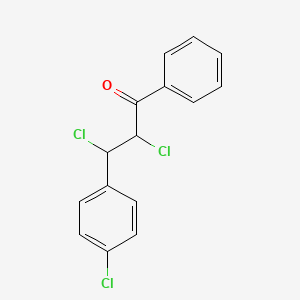
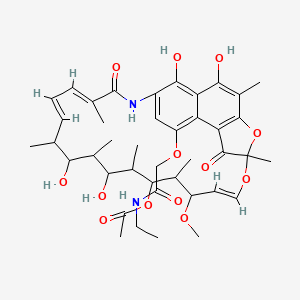

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
